molecular formula C14H24N4O2S B2722360 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide CAS No. 1235231-82-9

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide

Cat. No.: B2722360
CAS No.: 1235231-82-9
M. Wt: 312.43
InChI Key: XLDIZYGBYRQAKX-UHFFFAOYSA-N
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Description

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide is a complex organic compound that features a piperidine ring substituted with a pyrimidine moiety and a butane-1-sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step involves the sulfonation of the butane chain to introduce the sulfonamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-2-3-11-21(19,20)17-12-13-5-9-18(10-6-13)14-15-7-4-8-16-14/h4,7-8,13,17H,2-3,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDIZYGBYRQAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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